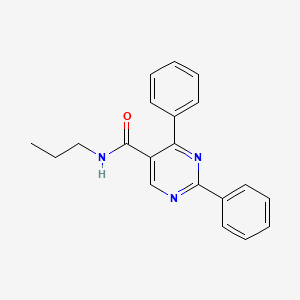

2,4-diphenyl-N-propylpyrimidine-5-carboxamide

Vue d'ensemble

Description

2,4-Diphenyl-N-propylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C20H19N3O and a molecular weight of 317.39 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with two phenyl groups and a propyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide typically involves the reaction of 2,4-diphenylpyrimidine-5-carboxylic acid with propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diphenyl-N-propylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one of the phenyl groups or the propyl group is replaced by another substituent under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

2,4-Diphenyl-N-propylpyrimidine-5-carboxamide has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory properties, making it a candidate for drug development aimed at treating conditions characterized by inflammation. For instance, derivatives of pyrimidine compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in anti-inflammatory drug design .

Case Study: Anti-Inflammatory Activity

A study evaluated several pyrimidine derivatives, including those related to this compound, for their anti-inflammatory activity through in vitro assays. The results demonstrated that certain derivatives significantly suppressed COX-2 activity with IC50 values comparable to established drugs like celecoxib. This highlights the potential of these compounds in developing new anti-inflammatory medications .

| Compound | IC50 (μmol) | Comparison Drug | Comparison IC50 (μmol) |

|---|---|---|---|

| This compound derivative | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Biological Research

Biochemical Probes:

The compound is being explored as a biochemical probe in cellular studies. Its ability to interact with specific molecular targets makes it valuable for studying various biochemical pathways and cellular processes. This characteristic can help elucidate mechanisms underlying diseases and identify potential therapeutic targets.

Mechanism of Action:

The mechanism by which this compound exerts its effects involves binding to enzymes or receptors that modulate biological activities. Understanding these interactions can lead to advancements in targeted therapies for various diseases .

Industrial Applications

Synthesis of Specialty Chemicals:

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules. Its structural features enable the development of specialty chemicals with tailored properties for specific applications in materials science and polymer chemistry.

Mécanisme D'action

The mechanism of action of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diphenylpyrimidine-5-carboxamide: Lacks the propyl group, which may affect its chemical properties and biological activities.

2,4-Diphenyl-N-methylpyrimidine-5-carboxamide:

2,4-Diphenyl-N-ethylpyrimidine-5-carboxamide: Similar structure with an ethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the propyl group in 2,4-diphenyl-N-propylpyrimidine-5-carboxamide imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. This makes it a valuable compound for research and development in various fields.

Activité Biologique

2,4-Diphenyl-N-propylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with phenyl groups and an amide functional group at the 5 position. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines, including colorectal and cervical cancers .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 16 | Colorectal Cancer | 15.3 | Topo IIα inhibition |

| Compound 19 | Cervical Cancer | 12.7 | DNA intercalation |

| This compound | Various | TBD | TBD |

Anti-inflammatory Activity

Pyrimidine derivatives have also shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Studies have reported that certain analogs can significantly reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators like prostaglandins .

Table 2: COX Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

- Topoisomerase IIα Inhibition : The compound may act as a poison for topoisomerase IIα by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- COX Enzyme Inhibition : By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

Case Studies

A notable study explored the structural modifications of pyrimidine derivatives to enhance their anticancer and anti-inflammatory activities. The results demonstrated that specific substitutions at the phenyl rings could significantly improve potency against cancer cell lines and COX enzymes .

Propriétés

IUPAC Name |

2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUJNMOJVREQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323457 | |

| Record name | 2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338771-91-8 | |

| Record name | 2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.